α-Synuclein Aggregation Inhibitory Potency Comparison
In the same head-to-head Thioflavin T fluorescence assay monitoring α-synuclein fibril formation, compound 4aa (α-Synuclein inhibitor 5) exhibited an IC₅₀ of 1.22 μM, placing it between compound 3gh (IC₅₀ = 0.98 μM) and compound 3ge (IC₅₀ = 1.70 μM) [1]. The potency rank order is 3gh > 4aa > 3ge, with a 1.24-fold difference between 4aa and 3gh, and a 1.39-fold difference between 4aa and 3ge [1].
3gh: 0.98 μM · 3ge: 1.70 μM
| Evidence Dimension | Inhibitory potency (IC₅₀) against α-synuclein aggregation |
|---|---|
| Target Compound Data | IC₅₀ = 1.22 μM (compound 4aa) |
| Comparator Or Baseline | Compound 3gh: IC₅₀ = 0.98 μM; Compound 3ge: IC₅₀ = 1.70 μM |
| Quantified Difference | 1.24-fold less potent than 3gh; 1.39-fold more potent than 3ge |
| Conditions | In vitro Thioflavin T fluorescence assay measuring α-synuclein fibril formation (Bioorg Med Chem, 2020) |
Why This Matters
IC₅₀ alone does not capture full efficacy; the maximal inhibition ratio at saturating concentration (see next evidence item) reveals that compound 4aa achieves substantially better maximal inhibition than the more potent compound 3gh.
- [1] Chen L, Huang GL, Lü MH, Zhang YX, Xu J, Bai SP. Amide derivatives of Gallic acid: Design, synthesis and evaluation of inhibitory activities against in vitro α-synuclein aggregation. Bioorg Med Chem. 2020 Aug 1;28(15):115596. doi: 10.1016/j.bmc.2020.115596. PMID: 32631566. View Source
